2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety is synthesized through electrophilic substitution reactions, where the indole nucleus undergoes substitution due to its high electron density.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the reaction of piperazine with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole and piperazine compounds .
Scientific Research Applications
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-[2-[4-(1H-indole-2-ylcarbonyl)piperazin-1-yl]pyridin-3-yl]acetamide
- 2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide
Uniqueness
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of indole, piperazine, and pyridine moieties, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21N5O3/c27-19(23-14-15-5-7-22-8-6-15)21(29)26-11-9-25(10-12-26)20(28)18-13-16-3-1-2-4-17(16)24-18/h1-8,13,24H,9-12,14H2,(H,23,27) |
InChI Key |
DUTLYCFMFSRSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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